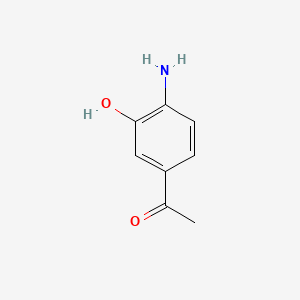

1-(4-Amino-3-hydroxyphényl)éthanone

Vue d'ensemble

Description

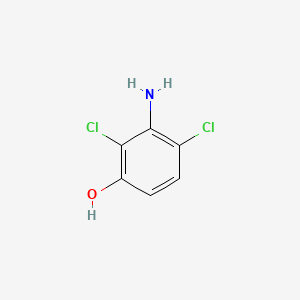

1-(4-Amino-3-hydroxyphenyl)ethanone is a chemical compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry and medicinal chemistry.

Synthesis Analysis

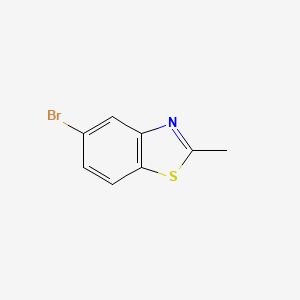

The synthesis of derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone has been explored in several studies. For instance, a cyclization reaction using 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) led to the formation of 2-aminobenzofuran-3(2H)-one derivatives . Another study utilized 4-chlorophenol as a starting material to synthesize 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, showcasing its potential as an active pharmaceutical ingredient . These methods demonstrate the versatility of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives has been determined using various techniques such as X-ray diffraction and optimized using density functional theory (DFT) . The studies reveal that these compounds often exhibit strong intramolecular hydrogen bonding, which can significantly influence their chemical behavior and stability. The molecular electrostatic potentials (MEP) of these compounds have also been calculated, providing insight into their reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives is influenced by the functional groups present on the phenyl ring. For example, the presence of hydroxyl and amino groups can facilitate the formation of hydrogen bonds and enable further chemical transformations. The cyclization reactions mentioned earlier are examples of how these derivatives can undergo chemical changes to yield heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding can affect their solubility and stability. Additionally, the polarity of the solvent can influence the total energy of these compounds, as observed in studies where the energetic behaviors were examined using the polarizable continuum model (PCM) . Furthermore, Schiff base derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone have been shown to display superior fluorescence properties, which could be useful in the design of new fluorescent compounds .

Applications De Recherche Scientifique

Inhibiteur de la Détection de Quorum

“1-(4-Amino-2-hydroxyphényl)éthanone” provenant de Phomopsis liquidambari a montré une activité inhibitrice de la détection de quorum contre Pseudomonas aeruginosa . Il a notamment supprimé la sécrétion de lactones d'acyl-homosérine et de facteurs de virulence dans Pseudomonas aeruginosa PAO1 .

Synthèse Organique

Le composé a été utilisé dans la préparation d'indazoles par amination électrophile intramoléculaire sans métal de 2-aminophényl cétoximes. Cela montre son utilité dans les processus de synthèse organique.

Synthèse de Médicaments Pharmaceutiques

La piceol, un dérivé de “1-(4-Amino-3-hydroxyphényl)éthanone”, est utilisée dans la synthèse de plusieurs médicaments pharmaceutiques, notamment l'octopamine, le sotalol, le bamethan et la dyclonine .

Production d'Acétaminophène

La piceol peut être utilisée pour fabriquer de l'acétaminophène par formation d'oxime avec l'hydroxylamine et réarrangement de Beckmann ultérieur en milieu acide .

Synthèse de la (-)-Rivastigmine Enantiopure

La 3′-hydroxyacetophénone, un dérivé de “this compound”, a été utilisée dans la synthèse de la (-)-rivastigmine enantiopure .

Bloc de Construction pour les Composés Dendritiques

La 3′-hydroxyacetophénone a également été utilisée dans la préparation d'un bloc de construction pour la synthèse de composés dendritiques .

Mécanisme D'action

Target of Action

The primary target of 1-(4-Amino-3-hydroxyphenyl)ethanone (AHE) is the quorum sensing (QS) system in Pseudomonas aeruginosa PAO1 . The QS system is a mechanism that bacteria use to coordinate their behavior by secreting autoinducers . The autoinducers bind to specific receptors, thus activating the QS system .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This interaction results in a disturbance in the QS system by suppressing the expressions of QS-related genes .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism .

Pharmacokinetics

It’s known that the compound is isolated from the metabolites of phomopsis liquidambari s47 , an endophytic fungus. More research is needed to fully understand the ADME properties of AHE and their impact on bioavailability.

Result of Action

The result of AHE’s action is the attenuation of the virulence of Pseudomonas aeruginosa PAO1 . This is likely due to the impacts on the amino acid and nucleotide metabolism caused by the enhanced oxidative stress .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, the concentration of AHE can affect its efficacy. Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPYTYGOKOEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203417 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54903-54-7 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

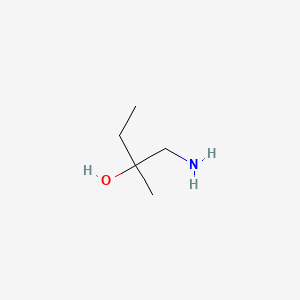

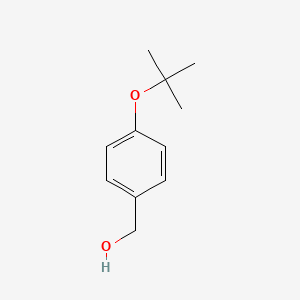

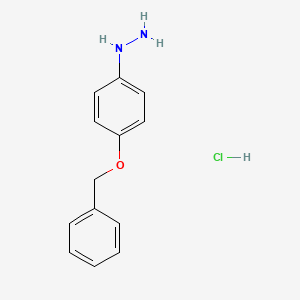

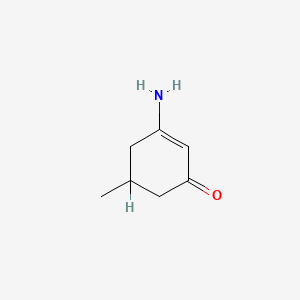

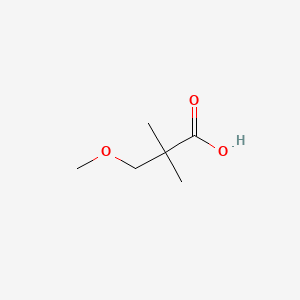

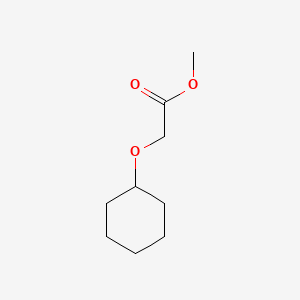

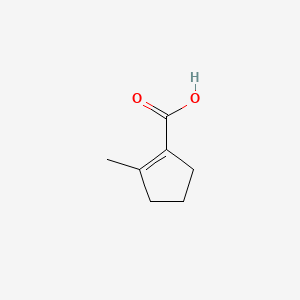

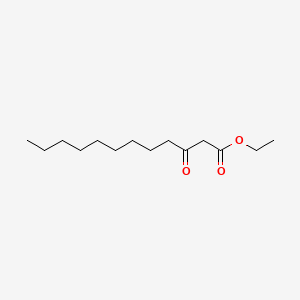

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.